(S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine
CAS No.: 869318-89-8
Cat. No.: VC8185199
Molecular Formula: C13H18F3N
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869318-89-8 |
|---|---|
| Molecular Formula | C13H18F3N |
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | (1S)-4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-amine |
| Standard InChI | InChI=1S/C13H18F3N/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9,12H,3,8,17H2,1-2H3/t12-/m0/s1 |
| Standard InChI Key | UYCLWAPCXBUSGP-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)CC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N |
| SMILES | CC(C)CCC(C1=CC=C(C=C1)C(F)(F)F)N |
| Canonical SMILES | CC(C)CCC(C1=CC=C(C=C1)C(F)(F)F)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s structure (Figure 1) includes:
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A pentan-1-amine backbone with a chiral center at the 1-position (S-configuration).
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A 4-(trifluoromethyl)phenyl group attached to the amine, contributing to lipophilicity and metabolic stability.
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A 4-methyl substituent on the pentane chain, influencing steric and electronic properties.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (S)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-amine | |
| Molecular Formula | C₁₃H₁₈F₃N | |
| Molecular Weight | 245.28 g/mol | |
| SMILES Notation | CC(C)CCC@@HN | |
| InChIKey | UYCLWAPCXBUSGP-LBPRGKRZSA-N | |
| XLogP3 | 3.7 |
Stereochemical Considerations
The (S)-enantiomer is distinct from its (R)-counterpart (CAS 884603-39-8), which exhibits different spatial arrangements affecting receptor binding and metabolic pathways . Enantiomeric purity is critical in drug development, as demonstrated by the differential activity of fluoxetine enantiomers .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for this compound is publicly documented, analogous methods for related trifluoromethylated amines suggest plausible pathways:
Route 1: Reductive Amination
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Intermediate Formation: React 4-(trifluoromethyl)benzaldehyde with 4-methylpentan-1-amine under acidic conditions to form a Schiff base.
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Reduction: Use sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce the imine to the amine .
Route 2: Claisen Condensation Followed by Reduction
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Step 1: Claisen condensation of acetophenone derivatives with ethyl formate to form α,β-unsaturated ketones .
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Step 2: Condensation with methylamine hydrochloride to yield propenone intermediates.
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Step 3: Sodium borohydride reduction in acetic acid to produce the amine .
Table 2: Key Reaction Conditions
Industrial-Scale Production
Industrial synthesis likely employs continuous-flow reactors to optimize yield and enantiomeric excess (ee). Chiral resolution techniques (e.g., enzymatic kinetic resolution) may enhance ee >98% .
Physicochemical Properties
Solubility and Lipophilicity
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Solubility: Predominantly soluble in organic solvents (e.g., ethyl acetate, DMSO) with limited aqueous solubility (<1 mg/mL at 25°C).
Spectral Data
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¹H NMR (CDCl₃): δ 7.65 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.85 (m, 1H, CH-NH₂), 2.10–1.20 (m, 7H, CH₂/CH₃).
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¹⁹F NMR: δ -57.0 (s, CF₃).
Mass Spectrometry:
Biological Activity and Toxicology
In Vitro Studies
Limited data exist, but structurally similar compounds show:
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MIC Values: 18.7–35.8 µM against Mycobacterium tuberculosis .
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Cytotoxicity: IC₅₀ >10 µM in THP-1 cells, suggesting low acute toxicity .
ADMET Profile
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Absorption: High gastrointestinal permeability (LogP >3).
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Metabolism: Hepatic CYP450 oxidation of the trifluoromethyl group.
Comparison with Analogous Compounds
Table 3: Structural and Functional Analogues
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